2-(Tert-butyldimethylsilyl)thiophene

Protecting Group Chemistry Moisture Sensitivity Reagent Handling

2-(tert-Butyldimethylsilyl)thiophene is an organic intermediate consisting of a thiophene ring substituted at the 2-position with a bulky tert-butyldimethylsilyl (TBDMS) group. This silylated thiophene belongs to the broader class of trialkylsilyl-substituted heterocycles used extensively in organic synthesis and materials science.

Molecular Formula C10H18SSi
Molecular Weight 198.4 g/mol
CAS No. 163079-25-2
Cat. No. B066596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyldimethylsilyl)thiophene
CAS163079-25-2
Molecular FormulaC10H18SSi
Molecular Weight198.4 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)C1=CC=CS1
InChIInChI=1S/C10H18SSi/c1-10(2,3)12(4,5)9-7-6-8-11-9/h6-8H,1-5H3
InChIKeyHDERSDBULDLBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyldimethylsilyl)thiophene (CAS 163079-25-2): A Stabilized Silylthiophene Intermediate for Regioselective Synthesis


2-(tert-Butyldimethylsilyl)thiophene is an organic intermediate consisting of a thiophene ring substituted at the 2-position with a bulky tert-butyldimethylsilyl (TBDMS) group. This silylated thiophene belongs to the broader class of trialkylsilyl-substituted heterocycles used extensively in organic synthesis and materials science . The compound is commercially available as a colorless to light yellow liquid (purity ≥98%, d = 0.929 g/mL at 25 °C, bp 40–45 °C/0.2 mmHg) and exhibits minimal reactivity with water under neutral conditions . Its primary role is as a stabilized building block for subsequent cross-coupling, protecting group strategies, and functionalization of the thiophene core [1].

Why Unprotected Thiophene or Simpler Silyl Analogs Cannot Replace 2-(tert-Butyldimethylsilyl)thiophene in Demanding Multistep Syntheses


Generic substitution of 2-(tert-butyldimethylsilyl)thiophene with unsubstituted thiophene or a trimethylsilyl (TMS) analog leads to significant losses in both chemical stability and regiochemical control. Unprotected thiophene undergoes rapid electrophilic substitution at the α-position, complicating selective functionalization. While 2-(trimethylsilyl)thiophene offers some protection, its TMS group is highly labile toward moisture and mild acid, requiring stringent anhydrous handling and often leading to premature deprotection [1]. The increased steric bulk of the TBDMS group in the target compound confers a 10⁴‑fold enhancement in hydrolytic stability relative to TMS ethers, enabling survival through aqueous workups and multistep sequences where TMS derivatives fail . Furthermore, the orthogonal reactivity of the α-silyl moiety allows for chemoselective ipso-protodemetalation that is not accessible with other metalloid protecting groups (e.g., germyl), making the compound irreplaceable in iterative oligomer syntheses.

Quantitative Differentiation of 2-(tert-Butyldimethylsilyl)thiophene: Head-to-Head Data Versus Analogs


Hydrolytic Stability: 10⁴-Fold Enhancement Over Trimethylsilyl Analogs

Derivatives protected with the tert-butyldimethylsilyl (TBDMS) group exhibit a 10⁴‑fold increase in resistance to hydrolysis compared to the corresponding trimethylsilyl (TMS) derivatives . In contrast, 2-(trimethylsilyl)thiophene is sufficiently moisture-sensitive that commercial vendors recommend storage at 2–8°C or -20°C under inert atmosphere [1], whereas the TBDMS analog is rated as hydrolytically insensitive (hydrolytic sensitivity class 4) and shows no reaction with water under neutral conditions .

Protecting Group Chemistry Moisture Sensitivity Reagent Handling

Orthogonal Reactivity: α-Silyl Susceptibility to Ipso-Prodemetalation Enables Base-Free Suzuki Coupling

α-Silyl-substituted thiophene derivatives, including 2-(tert-butyldimethylsilyl)thiophene, are uniquely susceptible to nucleophilic ipso-protodemetalation under mild, base-free Suzuki-type cross-coupling conditions. This reactivity is not observed with the corresponding α-germyl-substituted thiophenes, which remain inert under identical conditions [1]. The orthogonal behavior permits a 'double-coupling' iterative strategy for synthesizing regioregular oligothiophenes with minimal deletion sequences, a process unattainable with germanium analogs.

Cross-Coupling Iterative Oligomer Synthesis Solid-Phase Synthesis

Regioselective Electrophilic Substitution: Silyl Group Directs Attack to the 5-Position with a 4–55× Rate Enhancement

Kinetic studies on 2-silylated thiophenes demonstrate that the presence of a trialkylsilyl substituent at the 2-position accelerates electrophilic attack at the 5-position by a factor of 4 to 55 relative to unsubstituted thiophene, while having negligible influence on the rate of ipso-attack at the 2-position [1]. This rate enhancement allows for predictable, high-yield functionalization at the C5 position, a key requirement in the construction of extended π-conjugated systems.

Electrophilic Substitution Kinetic Reactivity Regiocontrol

Physical Property Baseline: Boiling Point, Density, and Hydrolytic Insensitivity Enable Streamlined Handling

2-(tert-Butyldimethylsilyl)thiophene is supplied as a liquid with a boiling point of 40–45 °C at 0.2 mmHg and a density of 0.929 g/mL at 25 °C . Its hydrolytic sensitivity is rated class 4 (no reaction with water under neutral conditions) , in stark contrast to 2-(trimethylsilyl)thiophene, which requires cold storage (2–8 °C) and demonstrates significant moisture sensitivity [1]. The commercial material is available at ≥98% purity , ensuring minimal batch-to-batch variability.

Physical Properties Handling Requirements Procurement Specifications

High-Value Application Scenarios for 2-(tert-Butyldimethylsilyl)thiophene Based on Verified Differentiation Data


Iterative Solid-Phase Synthesis of Regioregular Oligothiophenes

The orthogonal susceptibility of the α-silyl group to nucleophilic ipso-protodemetalation—a property not shared by germyl analogs—enables a base-free Suzuki coupling protocol on solid supports [1]. This chemistry is essential for constructing high-purity, sequence-defined oligothiophenes for organic electronics, where even single-deletion sequences compromise device performance. Laboratories engaged in oligomer synthesis should prioritize this compound over alternative protecting groups when implementing double-coupling iterative strategies.

Multi-Step Synthesis Requiring Aqueous Workups and Acidic Conditions

The TBDMS group imparts a 10⁴‑fold improvement in hydrolytic stability over TMS ethers, allowing the compound to survive aqueous extractions and mild acidic treatments that would cleave a TMS protecting group . This robustness makes it the protecting group of choice for complex natural product analog syntheses (e.g., thia‑kalafungin derivatives) where the thiophene moiety must be carried through multiple functional group manipulations before final deprotection.

Regioselective 5-Position Functionalization of Thiophene Scaffolds

Kinetic data confirm that the silyl substituent at the 2-position accelerates electrophilic substitution at the 5-position by a factor of 4–55 relative to unsubstituted thiophene [2]. This predictable rate enhancement is exploited in the synthesis of 2,5-disubstituted thiophenes—core motifs in organic semiconductors and liquid crystals. Chemists requiring high yields in 5‑position functionalization should select a silylated thiophene over unprotected or alkyl-substituted analogs.

Large-Scale Procurement and Long-Term Reagent Storage

Unlike moisture-sensitive 2-(trimethylsilyl)thiophene, which mandates cold storage and careful exclusion of moisture, 2-(tert-butyldimethylsilyl)thiophene exhibits hydrolytic sensitivity class 4 and can be stored at ambient laboratory temperatures . For procurement officers managing inventory for high-throughput synthesis or pilot plant operations, this simplified handling profile reduces cold-chain logistics costs and minimizes the risk of material spoilage.

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